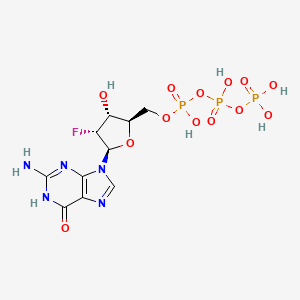
2'-Fluoro-2'-deoxyguanosine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is a modified nucleotide analog that has a fluorine atom substituted at the 2’ position of the deoxyribose sugar. This compound is used extensively in biochemical and molecular biology research due to its unique properties, which include increased stability and resistance to enzymatic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination step can be achieved using various fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process is optimized for high yield and purity, often employing chromatographic methods for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate group can be modified or extended through phosphorylation reactions.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Phosphorylation: Phosphorus oxychloride (POCl3), phosphoramidite reagents.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and modified nucleotides that can be used in further biochemical applications.
Applications De Recherche Scientifique
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mécanisme D'action
The mechanism of action of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves its incorporation into DNA or RNA strands during polymerase reactions. The presence of the fluorine atom at the 2’ position enhances the stability of the nucleotide and increases resistance to enzymatic degradation. This modification can affect the overall structure and function of the nucleic acid, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
- 2’-Fluoro-2’-deoxyadenosine-5’-triphosphate
- 2’-Fluoro-2’-deoxythymidine-5’-triphosphate
Uniqueness
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is unique due to its specific incorporation into guanine-rich regions of nucleic acids, which can influence the stability and function of the resulting DNA or RNA. Its resistance to enzymatic degradation makes it particularly valuable in therapeutic and diagnostic applications.
Propriétés
Formule moléculaire |
C10H15FN5O13P3 |
|---|---|
Poids moléculaire |
525.17 g/mol |
Nom IUPAC |
[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1 |
Clé InChI |
KYEUAYQSPABKRL-DXTOWSMRSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
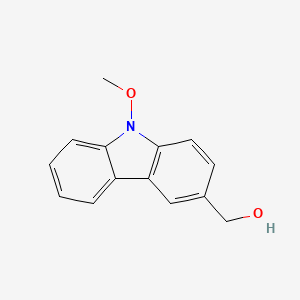
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
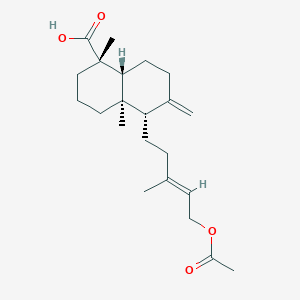
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
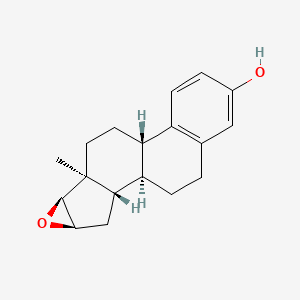
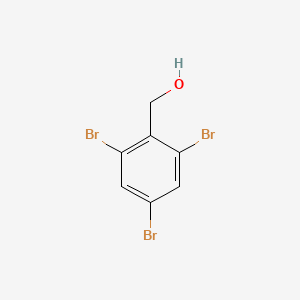
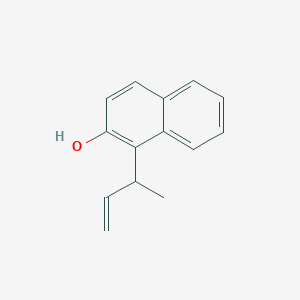
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
